molecular formula C16H11N5O6 B187527 N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide CAS No. 13915-24-7

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide

Número de catálogo B187527
Número CAS: 13915-24-7
Peso molecular: 369.29 g/mol
Clave InChI: CECKDQJJCZIYTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide, also known as VU0456810, is a small molecule inhibitor of the protein tyrosine phosphatase, PTPRZ. PTPRZ is a transmembrane protein that is highly expressed in the central nervous system and plays a role in regulating neural development and plasticity. VU0456810 has shown potential as a therapeutic agent for the treatment of neurological disorders such as multiple sclerosis, glioblastoma, and Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves inhibition of the protein tyrosine phosphatase, PTPRZ. PTPRZ plays a role in regulating neural development and plasticity by dephosphorylating key signaling molecules such as Fyn and STAT3. Inhibition of PTPRZ by N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide leads to enhanced remyelination in multiple sclerosis and inhibition of glioblastoma cell growth.
Biochemical and Physiological Effects:
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been shown to have a number of biochemical and physiological effects related to its inhibition of PTPRZ. In addition to enhancing remyelination in multiple sclerosis and inhibiting glioblastoma cell growth, N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has also been shown to enhance long-term potentiation in the hippocampus, a key process underlying learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its specificity for PTPRZ, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, one limitation of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its relatively low potency, which may limit its effectiveness in certain applications.

Direcciones Futuras

There are a number of potential future directions for research on N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide. One area of interest is the development of more potent analogs of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide that could be more effective in inhibiting PTPRZ. Another area of interest is the investigation of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide as a therapeutic agent for other neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide and its effects on neural development and plasticity.

Métodos De Síntesis

The synthesis of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves a multi-step process starting with the reaction of 2-amino-4-methylquinazoline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions including acylation, reduction, and cyclization to yield the final product.

Aplicaciones Científicas De Investigación

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for neurological disorders. In a study published in the Journal of Medicinal Chemistry, N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide was found to inhibit the activity of PTPRZ in vitro and in vivo, leading to enhanced remyelination in a mouse model of multiple sclerosis. Another study published in the journal Cancer Research demonstrated that N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide could inhibit the growth of glioblastoma cells in vitro and in vivo by targeting PTPRZ.

Propiedades

Número CAS

13915-24-7

Nombre del producto

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide

Fórmula molecular

C16H11N5O6

Peso molecular

369.29 g/mol

Nombre IUPAC

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C16H11N5O6/c1-9-17-14-5-3-2-4-13(14)16(23)19(9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22)

Clave InChI

CECKDQJJCZIYTB-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

SMILES canónico

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.